Methyl 2-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Functional Group Modifications:
Esterification: The final step involves the esterification of the quinoline derivative with acetic acid or its derivatives under acidic conditions to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the quinoline core to its corresponding dihydroquinoline derivative.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups like halogens or alkyl chains.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetate would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
Uniqueness
Methyl 2-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetate is unique due to its specific substituents, which can impart distinct chemical and biological properties compared to other quinoline derivatives. Its methoxy and methyl groups, along with the acetate ester, may influence its solubility, reactivity, and interaction with biological targets.
Biological Activity
Methyl 2-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetate, a compound with significant potential in medicinal chemistry, exhibits various biological activities attributed to its unique quinoline structure. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Profile
- Molecular Formula : C₁₄H₁₅N₁O₄
- Molecular Weight : 261.27 g/mol
- CAS Number : 1315373-46-6
The compound features a quinoline backbone with methoxy and methyl substituents, enhancing its solubility and biological interactions.
Antimicrobial Properties
Quinoline derivatives, including this compound, have been documented for their antimicrobial efficacy. Research indicates that these compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the inhibition of bacterial enzymes or interference with cellular processes.
Table 1: Antimicrobial Efficacy of Quinoline Derivatives
Compound Name | Target Organism | Activity Type | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | Bactericidal | |
6-Methoxyquinoline | Escherichia coli | Bacteriostatic | |
8-Hydroxyquinoline | Mycobacterium tuberculosis | Antitubercular |
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. The compound has shown cytotoxic effects against several cancer cell lines, indicating its potential as a chemotherapeutic agent.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies demonstrated that this compound effectively reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The proposed mechanism includes induction of apoptosis and disruption of the cell cycle.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens.
- DNA Interaction : Quinoline derivatives are known to intercalate DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.
Structural Comparisons
To understand the uniqueness of this compound, a comparison with similar compounds is essential.
Table 2: Comparison of Quinoline Derivatives
Compound Name | Structure Features | Notable Activities |
---|---|---|
Methyl 2-(8-methoxy-6-methyl-4-oxoquinolin) | Methoxy and methyl groups | Antimicrobial, Antitumor |
3-(6-Methyl-4-oxoquinolin)propanoic acid | Carboxylic acid group | Anti-inflammatory |
7-Chloroquinoline | Chlorine substitution | Antimalarial |
The presence of both methoxy and methyl groups in methyl 2-(8-methoxy-6-methyl-4-oxoquinolin)acetate distinguishes it from other derivatives, potentially enhancing its solubility and biological activity compared to others lacking these substituents.
Properties
Molecular Formula |
C14H15NO4 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
methyl 2-(8-methoxy-6-methyl-4-oxoquinolin-1-yl)acetate |
InChI |
InChI=1S/C14H15NO4/c1-9-6-10-11(16)4-5-15(8-13(17)19-3)14(10)12(7-9)18-2/h4-7H,8H2,1-3H3 |
InChI Key |
PJIQXAQLBDZVQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)N(C=CC2=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.